4-chloro-1-cyclopropyl-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-cyclopropyl-2-iodobenzene is an organic compound with the molecular formula C9H8ClI. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position, a cyclopropyl group at the 1-position, and an iodine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-cyclopropyl-2-iodobenzene typically involves the introduction of the cyclopropyl group, chlorine, and iodine onto the benzene ring. One common method is the cyclopropanation of a suitable benzene derivative followed by halogenation reactions. For example, starting from a cyclopropylbenzene, the compound can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The iodination can be achieved using iodine and a suitable oxidizing agent like nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-cyclopropyl-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the cyclopropyl group or the benzene ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents such as bromine or sulfuric acid can be employed.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, a nucleophilic substitution with sodium hydroxide might yield 4-hydroxy-1-cyclopropyl-2-iodobenzene.
Scientific Research Applications
4-chloro-1-cyclopropyl-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It may serve as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-cyclopropyl-2-iodobenzene depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-cyclopropyl-2-bromobenzene
- 4-chloro-1-cyclopropyl-2-fluorobenzene
- 4-chloro-1-cyclopropyl-2-methylbenzene
Uniqueness
4-chloro-1-cyclopropyl-2-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity patterns compared to its analogs. The cyclopropyl group also adds to its uniqueness by introducing ring strain and affecting the overall stability and reactivity of the molecule.
Properties
CAS No. |
72233-02-4 |
---|---|
Molecular Formula |
C9H8ClI |
Molecular Weight |
278.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.